N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 885525-08-6
VCID: VC8476832
InChI: InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3
SMILES: CN(C)C(=O)C1CNC2=CC=CC=C2O1
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS No.: 885525-08-6

Cat. No.: VC8476832

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide - 885525-08-6

Specification

CAS No. 885525-08-6
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Standard InChI InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3
Standard InChI Key KALHIFMEVARQPG-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1CNC2=CC=CC=C2O1
Canonical SMILES CN(C)C(=O)C1CNC2=CC=CC=C2O1

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide combines a benzoxazine ring system with a carboxamide group at the 2-position. Key structural features include:

  • Molecular Formula: C11H14N2O2C_{11}H_{14}N_2O_2

  • SMILES Notation: C1C(OC2=CC=CC=C2N1)C(=O)N(C)CC1C(OC2=CC=CC=C2N1)C(=O)N(C)C

  • InChI Identifier: \text{InChI=1S/C_{11}H_{14}N_2O_2/c1-12(2)11(14)10-9-13-7-5-4-6-8(9)15-10/h4-7,10H,13H2,1-2H3}

The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring, with the carboxamide group (C(=O)N(CH3)2-C(=O)N(CH_3)_2) attached at the 2-position. This substitution pattern is critical for modulating the compound’s electronic and steric properties, influencing its reactivity and potential biological activity .

Synthetic Routes and Methodologies

N-Alkylation of Benzoxazine Precursors

A primary synthesis route involves N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. As detailed in patent US5420126A, the reaction employs dimethylamine or its derivatives to introduce the dimethylamino group .

Key Steps:

  • Activation of Carboxylic Acid: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride.

  • Amidation: Reaction with dimethylamine in inert solvents (e.g., dichloromethane or tetrahydrofuran) yields the carboxamide .

  • Purification: Column chromatography or recrystallization isolates the pure product.

This method is favored for its scalability and compatibility with diverse benzoxazine substrates .

Reductive Cyclization of Malonate Esters

An alternative enantioselective approach, adapted from Breznik et al., involves reductive cyclization of chiral malonate esters . While originally developed for 2-methyl-3-oxo derivatives, this strategy can be modified for dimethyl carboxamides by substituting methyl groups with dimethylamino moieties during the amidation step .

Reaction Conditions:

  • Catalyst: Pig liver esterase (for enantioselective hydrolysis).

  • Reducing Agent: Sodium borohydride or borane-THF complex.

  • Solvent System: Tetrahydrofuran/water mixtures .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

  • Molecular Weight: 206.24 g/mol

  • Collision Cross Section (CCS):

    • [M+H]+[M+H]^+: 166.9 Ų

    • [M+Na]+[M+Na]^+: 179.9 Ų

These values, derived from ion mobility spectrometry, suggest a compact molecular structure with moderate polarity .

Spectroscopic Signatures

  • Infrared (IR): Strong absorption bands at 1650cm1\sim 1650 \, \text{cm}^{-1} (amide C=O stretch) and 1250cm11250 \, \text{cm}^{-1} (C-O-C stretch of the oxazine ring) .

  • NMR:

    • 1H NMR^1\text{H NMR}: Singlets for N(CH3_3)2_2 at δ2.93.1\delta 2.9–3.1, aromatic protons at δ6.77.3\delta 6.7–7.3 .

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbon at δ170175\delta 170–175, oxazine carbons at δ6575\delta 65–75 .

Future Research Directions

  • Stereoselective Synthesis: Expanding enantioselective methods to access both (R)- and (S)-isomers .

  • Structure-Activity Relationships (SAR): Systematic modification of the dimethylamino group to optimize pharmacological profiles .

  • Environmental Impact Studies: Degradation pathways and ecotoxicity assessments.

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